(3R,4R)-4-amino-1-(propan-2-yl)pyrrolidin-3-ol
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Overview
Description
(3R,4R)-4-amino-1-(propan-2-yl)pyrrolidin-3-ol is a chiral compound with significant potential in various scientific fields. This compound is characterized by its pyrrolidine ring, which is substituted with an amino group and an isopropyl group. The stereochemistry of the compound is defined by the (3R,4R) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-amino-1-(propan-2-yl)pyrrolidin-3-ol typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-amino-1-(propan-2-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(3R,4R)-4-amino-1-(propan-2-yl)pyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block for the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (3R,4R)-4-amino-1-(propan-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-4-amino-1-(propan-2-yl)pyrrolidin-3-ol: The enantiomer of the compound with opposite stereochemistry.
(3R,4R)-4-hydroxy-1-(propan-2-yl)pyrrolidin-3-ol: A similar compound with a hydroxyl group instead of an amino group.
(3R,4R)-4-amino-1-(methyl)pyrrolidin-3-ol: A derivative with a methyl group instead of an isopropyl group.
Uniqueness
The uniqueness of (3R,4R)-4-amino-1-(propan-2-yl)pyrrolidin-3-ol lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to selectively interact with molecular targets makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C7H16N2O |
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Molecular Weight |
144.21 g/mol |
IUPAC Name |
(3R,4R)-4-amino-1-propan-2-ylpyrrolidin-3-ol |
InChI |
InChI=1S/C7H16N2O/c1-5(2)9-3-6(8)7(10)4-9/h5-7,10H,3-4,8H2,1-2H3/t6-,7-/m1/s1 |
InChI Key |
QUGVYQWQGIUEHV-RNFRBKRXSA-N |
Isomeric SMILES |
CC(C)N1C[C@H]([C@@H](C1)O)N |
Canonical SMILES |
CC(C)N1CC(C(C1)O)N |
Origin of Product |
United States |
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